Oxolinic Acid Methyl Ester
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Overview
Description
Oxolinic Acid Methyl Ester is a derivative of oxolinic acid, a synthetic antimicrobial agent. It belongs to the class of quinolone antibiotics and is primarily used for its antibacterial properties. The compound is known for its effectiveness against a variety of bacterial infections, particularly those affecting the urinary tract.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolinic Acid Methyl Ester can be synthesized through the esterification of oxolinic acid. The process typically involves the reaction of oxolinic acid with methanol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxolinic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to oxolinic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxolinic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxolinic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antimicrobial agents and in the formulation of pharmaceutical products.
Mechanism of Action
The primary mechanism of action of Oxolinic Acid Methyl Ester involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By inhibiting this enzyme, the compound prevents bacterial cells from replicating and ultimately leads to their death. Additionally, it has been shown to act as a dopamine reuptake inhibitor, which may contribute to its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Ciprofloxacin: A fluoroquinolone with broader antibacterial activity.
Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity.
Uniqueness
Oxolinic Acid Methyl Ester is unique due to its specific structure, which allows it to effectively inhibit bacterial DNA gyrase. Its methyl ester form also provides distinct pharmacokinetic properties, such as improved absorption and stability compared to its parent compound, oxolinic acid.
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-3-15-6-9(14(17)18-2)13(16)8-4-11-12(5-10(8)15)20-7-19-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
JPSLGIHGZFHMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)OC |
Origin of Product |
United States |
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